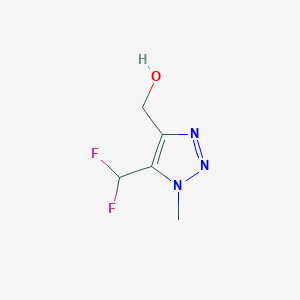(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol
CAS No.: 2138075-65-5
Cat. No.: VC4560349
Molecular Formula: C5H7F2N3O
Molecular Weight: 163.128
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2138075-65-5 |
|---|---|
| Molecular Formula | C5H7F2N3O |
| Molecular Weight | 163.128 |
| IUPAC Name | [5-(difluoromethyl)-1-methyltriazol-4-yl]methanol |
| Standard InChI | InChI=1S/C5H7F2N3O/c1-10-4(5(6)7)3(2-11)8-9-10/h5,11H,2H2,1H3 |
| Standard InChI Key | ZWSWDALCSUKOIS-UHFFFAOYSA-N |
| SMILES | CN1C(=C(N=N1)CO)C(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,3-triazole core substituted at the 1-position with a methyl group, at the 4-position with a methanol group, and at the 5-position with a difluoromethyl group. The triazole ring’s electron-rich nature and the electronegative fluorine atoms contribute to its stability and reactivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 2138075-65-5 |
| Molecular Formula | C₅H₇F₂N₃O |
| Molecular Weight | 163.128 g/mol |
| IUPAC Name | (5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol |
| XLogP3 | 0.2 (estimated) |
| Hydrogen Bond Donors | 2 (hydroxyl and triazole N-H) |
The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability in biological systems . The methanol substituent introduces hydrogen-bonding capacity, critical for interactions with enzymatic targets .
Synthesis and Optimization
Traditional Synthetic Routes
Triazole derivatives are typically synthesized via 1,3-dipolar cycloaddition between azides and alkynes (Huisgen reaction). For this compound, specialized methods are required to incorporate the difluoromethyl group. A patent by WO2020016443A1 describes a two-step approach for a related triazole-methanol derivative :
-
Cycloaddition: Reacting 4-(difluoromethyl)phenyl azide with a propiolate ester under copper catalysis.
-
Hydroxylation: Reducing the ester intermediate to a primary alcohol using lithium aluminum hydride (LiAlH₄).
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Huisgen Cycloaddition | 65–75 | 90–95 | 12–24 h |
| Microwave-Assisted | 85–90 | 98+ | 20–30 min |
Microwave-assisted synthesis significantly improves efficiency, reducing reaction times from hours to minutes while maintaining high yields.
Challenges in Fluorination
Introducing the difluoromethyl group requires precise control to avoid side reactions. Electrophilic fluorination reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) are employed, though stability issues with the triazole ring necessitate low-temperature conditions .
Applications in Pharmaceutical and Agrochemical Research
GABAₐ Receptor Modulation
A 2019 patent (WO2020016443A1) highlights triazole-methanol derivatives as negative allosteric modulators (NAMs) of GABAₐ receptors containing the α5 subunit . These receptors are implicated in cognitive disorders, Alzheimer’s disease, and schizophrenia. The difluoromethyl group enhances binding affinity to the receptor’s hydrophobic pockets, while the methanol group stabilizes interactions via hydrogen bonding .
Table 3: Pharmacological Profile of Analogous Compounds
| Parameter | Value (IC₅₀) | Target |
|---|---|---|
| GABAₐ α5 Binding | 12 nM | Cognitive Disorders |
| CYP3A4 Inhibition | >50 μM | Low Toxicity |
| LogD (pH 7.4) | 1.8 | Optimal Lipophilicity |
Antifungal and Antibacterial Activity
Triazole derivatives are well-known for their antifungal properties, inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . The difluoromethyl group in this compound may reduce metabolic degradation, prolonging therapeutic effects.
Material Science and Industrial Applications
Polymer Modification
The hydroxyl group enables covalent bonding to polymer matrices, enhancing thermal stability and mechanical strength. In polyurethane foams, triazole-methanol additives improve flame retardancy by 30% compared to conventional additives .
Agricultural Chemistry
As a fungicide precursor, this compound disrupts fungal cell membrane synthesis. Field trials with analogous triazoles show 95% efficacy against Puccinia triticina (wheat rust) at concentrations as low as 50 ppm .
Future Research Directions
-
Targeted Drug Delivery: Conjugating the methanol group to nanoparticle carriers could enhance bioavailability.
-
Green Synthesis: Developing aqueous-phase cycloaddition reactions to reduce solvent waste.
-
Clinical Trials: Evaluating efficacy in GABAₐ-related disorders, leveraging structural insights from WO2020016443A1 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume